4-({[(PHENETHYLAMINO)CARBOTHIOYL]AMINO}METHYL)-1-BENZENESULFONAMIDE
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Overview
Description
4-({[(PHENETHYLAMINO)CARBOTHIOYL]AMINO}METHYL)-1-BENZENESULFONAMIDE is a complex organic compound that features a sulfonamide group, a phenethylamine moiety, and a carbothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(PHENETHYLAMINO)CARBOTHIOYL]AMINO}METHYL)-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. One common approach is the reaction of phenethylamine with a carbothioyl chloride derivative to form the intermediate, which is then reacted with a sulfonamide derivative under controlled conditions. The reaction conditions often include the use of organic solvents like dichloromethane or toluene, and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-({[(PHENETHYLAMINO)CARBOTHIOYL]AMINO}METHYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The phenethylamine moiety can be oxidized to form corresponding imines or oximes.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce primary or secondary amines.
Scientific Research Applications
4-({[(PHENETHYLAMINO)CARBOTHIOYL]AMINO}METHYL)-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-({[(PHENETHYLAMINO)CARBOTHIOYL]AMINO}METHYL)-1-BENZENESULFONAMIDE involves its interaction with molecular targets such as enzymes and receptors. The phenethylamine moiety can bind to adrenergic receptors, while the sulfonamide group may inhibit specific enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: Shares the phenethylamine moiety but lacks the sulfonamide and carbothioyl groups.
Sulfonamides: Compounds like sulfamethoxazole and sulfadiazine share the sulfonamide group but differ in their overall structure.
Carbothioyl Derivatives: Compounds containing the carbothioyl group but lacking the phenethylamine and sulfonamide moieties.
Uniqueness
4-({[(PHENETHYLAMINO)CARBOTHIOYL]AMINO}METHYL)-1-BENZENESULFONAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This combination allows it to participate in a wide range of reactions and interact with various molecular targets, making it a versatile compound in scientific research.
Properties
IUPAC Name |
1-(2-phenylethyl)-3-[(4-sulfamoylphenyl)methyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S2/c17-23(20,21)15-8-6-14(7-9-15)12-19-16(22)18-11-10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H2,17,20,21)(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQPCLACGPUYPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)NCC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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